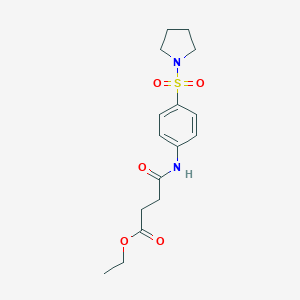

![molecular formula C24H24N2O6S B465896 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 356529-31-2](/img/structure/B465896.png)

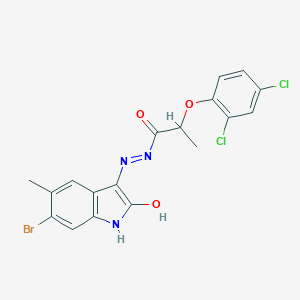

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydro-1H-indole moiety, a sulfonyl group, and a phenyl ring substituted with three methoxy groups .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo various chemical reactions, such as hydrolysis, acylation, and displacement of the sulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group and the methoxy groups would likely make it polar and capable of forming hydrogen bonds .科学的研究の応用

Synthesis and Bioactivity

- A series of compounds related to the structure were synthesized and evaluated for their potential as carbonic anhydrase inhibitors and for cytotoxicity against tumor cells . Particularly, derivatives with 3,4,5-trimethoxy and 4-hydroxy groups showed notable cytotoxic activities, underscoring their significance in anti-tumor activity studies (Gul et al., 2016).

Anticonvulsant and Respiratory Inhibition

- Substituted trimethoxybenzamides were synthesized and their anticonvulsant activity was evaluated. These compounds demonstrated varying degrees of protection against induced convulsions, highlighting a potential pathway for developing anticonvulsant therapies. Additionally, their impact on respiratory activity was observed through the inhibition of pyruvic acid oxidation in rat brain homogenates (Singh et al., 1978).

Antiviral Activities

- The antiviral activity of 5-chlorobenzotriazole derivatives, including a compound closely related to the structure of interest, was examined. Notably, one compound exhibited potent activity against the bovine viral diarrhea virus (BVDV), comparable to a reference drug, suggesting its utility as a lead compound for future antiviral drug development (Ibba et al., 2018).

Memory Enhancement and Acetylcholinesterase Inhibition

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. These compounds showed promising results in increasing percent retention in vivo, suggesting their application in memory enhancement therapies (Piplani et al., 2018).

Cytotoxic Agents Against Cancer

- Novel functionalized carbazole derivatives containing 3,4,5-trimethoxybenzamido-ureido groups were synthesized. Some of these derivatives demonstrated potent antiproliferative activity against leukemia and KB cell lines, attributed to the possible inhibition of tubulin polymerization, offering a pathway for cancer therapy research (Panno et al., 2014).

Antimicrobial Activity

- Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety were synthesized and their antimicrobial activity was evaluated. This study indicated that the incorporation of the trimethoxybenzamide moiety into these compounds enhances their pharmacological activity, opening avenues for antimicrobial agent development (Joshi et al., 1997).

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities . The exact pathways and their downstream effects influenced by N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide would require further investigation.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

特性

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHTULMXAYTSDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[2-(dicyclopropylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B465817.png)

![Methyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465831.png)

![N-benzyl-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B465845.png)

![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)

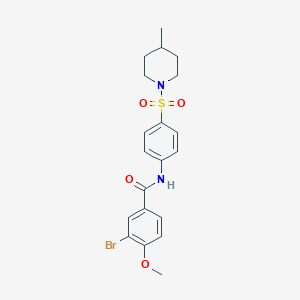

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)

![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)

![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)